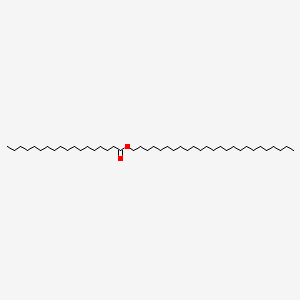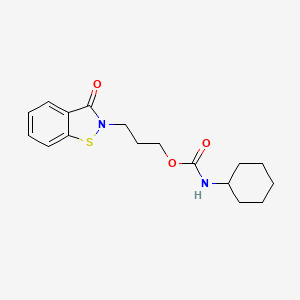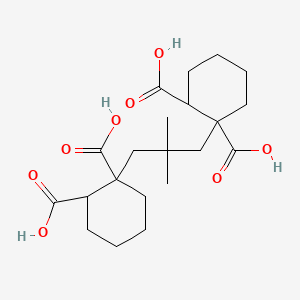
2,2-Dimethylpropane-1,3-diyl dihexahydrophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethylpropane-1,3-diyl dihexahydrophthalate is a chemical compound with the molecular formula C21H32O8 and a molecular weight of 412.5 g/mol. It is known for its unique structure, which includes two hexahydrophthalate groups attached to a 2,2-dimethylpropane backbone. This compound is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
The synthesis of 2,2-Dimethylpropane-1,3-diyl dihexahydrophthalate typically involves the reaction of 2,2-dimethylpropane-1,3-diol with hexahydrophthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve high purity.
Análisis De Reacciones Químicas
2,2-Dimethylpropane-1,3-diyl dihexahydrophthalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2-Dimethylpropane-1,3-diyl dihexahydrophthalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mecanismo De Acción
The mechanism of action of 2,2-Dimethylpropane-1,3-diyl dihexahydrophthalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
2,2-Dimethylpropane-1,3-diyl dihexahydrophthalate can be compared with other similar compounds, such as:
2,2-Dimethylpropane-1,3-diol: A precursor in the synthesis of the compound.
Hexahydrophthalic anhydride: Another precursor used in the synthesis.
Cyclohexane-1,2-dicarboxylic acid: A related compound with similar structural features
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
43135-99-5 |
|---|---|
Fórmula molecular |
C21H32O8 |
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
1-[3-(1,2-dicarboxycyclohexyl)-2,2-dimethylpropyl]cyclohexane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C21H32O8/c1-19(2,11-20(17(26)27)9-5-3-7-13(20)15(22)23)12-21(18(28)29)10-6-4-8-14(21)16(24)25/h13-14H,3-12H2,1-2H3,(H,22,23)(H,24,25)(H,26,27)(H,28,29) |
Clave InChI |
JDOSPEIBRFJPGG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1(CCCCC1C(=O)O)C(=O)O)CC2(CCCCC2C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


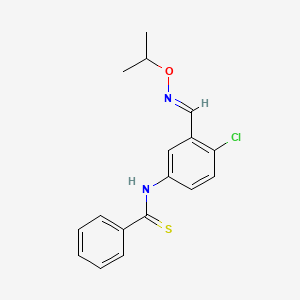

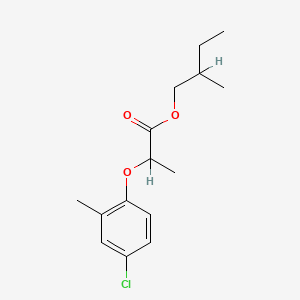
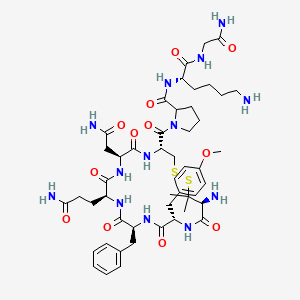

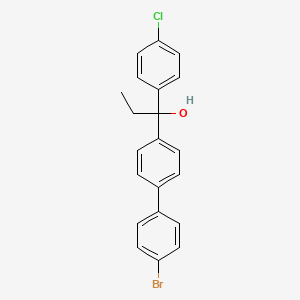
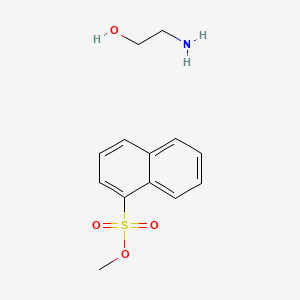


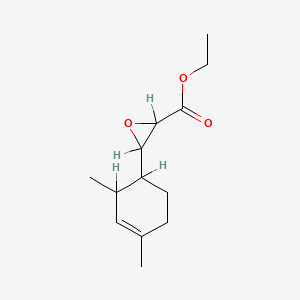
![6-O-[(2R,5S)-2-butyl-5-propylnonyl] 1-O-[(4R,5S)-4-butyl-5-propylnonyl] hexanedioate](/img/structure/B12680897.png)
